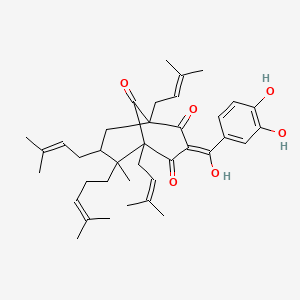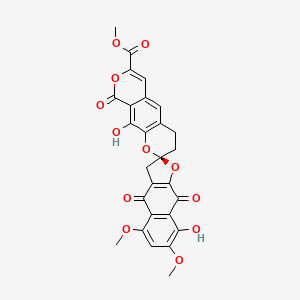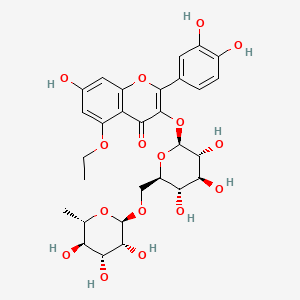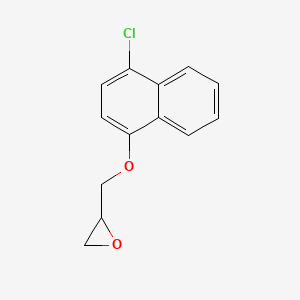
Esmirtazapine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esmirtazapine maleate is a tetracyclic antidepressant drug that was under development by Organon for the treatment of insomnia and vasomotor symptoms associated with menopause . It is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology, including inverse agonist actions at histamine H1 and serotonin 5-HT2 receptors, and antagonist actions at alpha-2 adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esmirtazapine maleate involves the formation of the tetracyclic structure through a series of chemical reactions. The key steps include:
Formation of the pyrazino-pyrido-benzazepine core: This involves cyclization reactions that form the tetracyclic ring system.
Introduction of the methyl group: This step involves alkylation reactions to introduce the methyl group at the desired position.
Formation of the maleate salt: The final step involves the reaction of esmirtazapine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for continuous production, improving efficiency and scalability.
Purification processes: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Esmirtazapine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Can lead to the formation of reduced amine derivatives.
Substitution: Can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Esmirtazapine maleate has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound to study the effects of stereochemistry on pharmacological activity.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating insomnia and vasomotor symptoms associated with menopause.
Mechanism of Action
Esmirtazapine maleate exerts its effects through multiple mechanisms:
Inverse agonist actions at histamine H1 and serotonin 5-HT2 receptors: This leads to sedation and anxiolytic effects.
Antagonist actions at alpha-2 adrenergic receptors: This increases the release of norepinephrine and serotonin, enhancing mood and reducing symptoms of depression.
Comparison with Similar Compounds
Esmirtazapine maleate is similar to other tetracyclic antidepressants but has unique properties:
Mirtazapine: Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and has a shorter half-life, reducing the risk of next-day sedation.
Cidoxepin: Another tetracyclic antidepressant with similar pharmacology but different receptor binding profiles.
Similar Compounds
- Mirtazapine
- Cidoxepin
- Amitriptyline
- Nortriptyline
Properties
CAS No. |
680993-85-5 |
|---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
InChI Key |
RPUBHMMISKEXSR-MLCLTIQSSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
(N-methyl-11C)mirtazapine (S)-Mirtazapine 6 Azamianserin 6-azamianserin esmirtazapine mirtazapine Norset ORG 3770 Org 50081 ORG-3770 ORG3770 Remergil Remeron Rexer Zispin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
![1,1-bis(pyridin-2-ylmethyl)-3-[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1234369.png)


